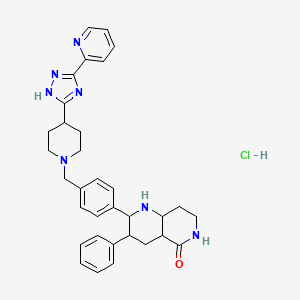
Akti_2008 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akti_2008 (hydrochloride) is a potent and selective inhibitor of Akt1 and Akt2, which are key proteins involved in the PI3K/Akt signaling pathway. This pathway plays a crucial role in various cellular processes, including glucose metabolism, apoptosis, cell differentiation, and transcription. Akti_2008 (hydrochloride) has shown promise in overcoming Akt1/Akt2-mediated resistance to chemotherapeutics in tumor cells .
準備方法
The synthesis of Akti_2008 (hydrochloride) involves multiple steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: This involves the condensation of an aromatic diamine with a diketone under acidic conditions to form the quinoxaline ring.
Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for Akti_2008 (hydrochloride) would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
化学反応の分析
Akti_2008 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce different substituents onto the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted quinoxalines and their derivatives .
科学的研究の応用
Akti_2008 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt signaling pathway and its role in various cellular processes.
Biology: The compound is employed in cell-based assays to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Akti_2008 (hydrochloride) is being explored as a potential therapeutic agent for the treatment of cancers that exhibit Akt1/Akt2-mediated resistance to chemotherapeutics.
作用機序
Akti_2008 (hydrochloride) exerts its effects by selectively inhibiting the activity of Akt1 and Akt2. The inhibition is pleckstrin homology (PH) domain-dependent, meaning that the compound binds to the PH domain of Akt1 and Akt2, preventing their activation and subsequent phosphorylation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in tumor cells .
類似化合物との比較
Akti_2008 (hydrochloride) is unique in its selectivity for Akt1 and Akt2 over other kinases. Similar compounds include:
MK-2206: A highly selective inhibitor of Akt1, Akt2, and Akt3, used in various cancer research studies.
Perifosine: An Akt inhibitor that targets the pleckstrin homology domain and is used in clinical trials for cancer treatment.
SC79: A brain-penetrant Akt activator that also inhibits Akt-PH domain translocation.
Capivasertib (AZD5363): An inhibitor of all Akt isoforms, used in clinical trials for cancer therapy.
Akti_2008 (hydrochloride) stands out due to its high selectivity for Akt1 and Akt2, making it a valuable tool for studying the specific roles of these isoforms in cellular processes .
特性
分子式 |
C33H38ClN7O |
|---|---|
分子量 |
584.2 g/mol |
IUPAC名 |
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one;hydrochloride |
InChI |
InChI=1S/C33H37N7O.ClH/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29;/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39);1H |
InChIキー |
KTDDJXMDJWVJAH-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


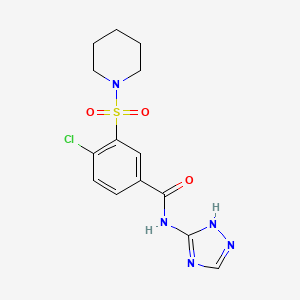
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)
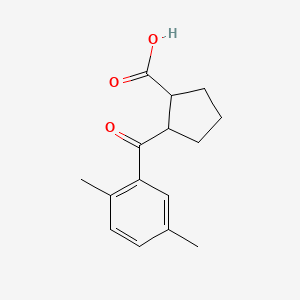
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)

![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)
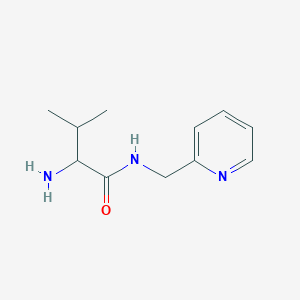

![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
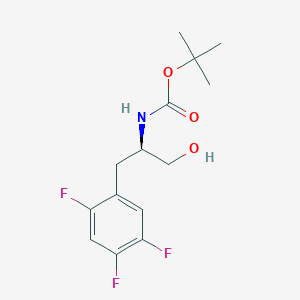
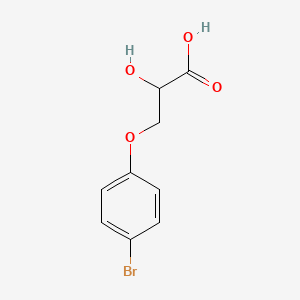
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

